Butyl[(1-fluorocyclopentyl)methyl]amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN/c1-2-3-8-12-9-10(11)6-4-5-7-10/h12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFXMIPOWJHLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In terms of their general mode of action, amines can act as bases and nucleophiles due to the presence of a lone pair of electrons on the nitrogen atom. They can participate in a variety of reactions, including nucleophilic substitutions and eliminations .
Amines can also be converted into ammonium salts, which can undergo Hofmann elimination to form alkenes . This reaction involves the removal of a hydrogen atom from the beta-carbon atom (the carbon atom next to the carbon atom attached to the nitrogen) and the departure of the amine, resulting in the formation of an alkene .
Biological Activity
Butyl[(1-fluorocyclopentyl)methyl]amine is a compound of interest due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
This compound features a butyl group attached to a cyclopentyl ring that contains a fluorine substituent. The presence of the fluorine atom may influence the compound's reactivity and biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The fluorinated cyclopentyl structure can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Pharmacological Effects
- Neurotransmitter Modulation : Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This suggests potential applications in treating mood disorders or neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes.
Study 1: Neuropharmacological Assessment
A study examined the effects of similar compounds on rodent models. Results indicated that the administration of this compound led to significant changes in behavior indicative of altered serotonergic activity, suggesting its potential as an antidepressant or anxiolytic agent.
| Compound | Dose (mg/kg) | Behavioral Change |
|---|---|---|
| Control | 0 | Baseline |
| Test | 10 | Increased activity |
| Test | 20 | Decreased anxiety |
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against several strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| Staphylococcus aureus | 75 |
Research Findings
Recent studies have highlighted the importance of the fluorine atom in enhancing the biological activity of amines. The presence of fluorine has been associated with increased binding affinity to target proteins, which may explain the observed effects in both neuropharmacological and antimicrobial studies.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Butyl[(1-fluorocyclopentyl)methyl]amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various synthetic reactions, including nucleophilic substitutions and coupling reactions. The presence of the fluorine atom can enhance the compound's reactivity and selectivity in these processes, making it valuable for developing new chemical entities.
Reagent in Organic Reactions
This compound is utilized as a reagent in several organic reactions, facilitating the formation of carbon-nitrogen bonds. Its ability to act as a nucleophile or electrophile depending on the reaction conditions broadens its applicability in organic synthesis.
Biological Research
Investigating Biological Activity
Research into the biological activity of this compound has revealed potential interactions with biological molecules. Studies are ongoing to evaluate its effects on various biological pathways, particularly those involved in neuropharmacology and cellular signaling.
Therapeutic Applications
The compound is being explored for its potential therapeutic applications, particularly as a precursor for drug development. Its structural features may confer unique pharmacological properties that could be harnessed in treating neurological disorders or other medical conditions.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used to manufacture specialty chemicals. These chemicals find applications in various sectors, including agriculture (as pesticides), pharmaceuticals (as intermediates), and materials science (in polymer production).
Case Study 1: Synthesis of Novel Antidepressants
A research team synthesized a series of antidepressants using this compound as a starting material. The study demonstrated that modifying the amine group led to compounds with enhanced serotonin receptor affinity and improved therapeutic profiles compared to existing medications.
Case Study 2: Agrochemical Development
In agrochemical research, this compound was used to develop new herbicides. The fluorinated cyclopentyl group improved the herbicide's efficacy against specific weed species while reducing phytotoxicity to crops, showcasing its potential in sustainable agriculture.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Fluorine vs. Hydrogen: The fluorine atom in Butyl[(1-fluorocyclopentyl)methyl]amine reduces basicity compared to non-fluorinated analogs (e.g., Butyl[(cyclopentyl)methyl]amine) due to its electron-withdrawing nature.
- Alkyl Chain Length : The butyl group provides moderate lipophilicity, whereas shorter chains (e.g., ethyl) reduce hydrophobicity, and longer chains (e.g., pentyl) may hinder solubility in polar solvents.
Physicochemical Properties
- Solubility : The methoxyethyl analog (CAS 2098013-53-5) exhibits higher water solubility due to its ether oxygen, enabling hydrogen bonding . In contrast, the butyl derivative is more soluble in organic solvents like dichloromethane.
- Boiling/Melting Points: Fluorination typically elevates boiling points via increased dipole interactions. For example, fluorinated cyclopentyl derivatives generally have higher boiling points than non-fluorinated analogs.
Data Tables
Table 1: Comparison of this compound with Structural Analogs
| Compound Name | Molecular Formula | Substituent | Key Properties | Hazard Codes (H-Statements) |
|---|---|---|---|---|
| This compound | C₁₀H₁₉FN | Butyl | High lipophilicity, moderate reactivity | Data unavailable |
| [(1-Fluorocyclopentyl)methyl]ethylamine | C₈H₁₅FN | Ethyl | Lower boiling point, reduced stability | H302, H312 |
| (1-Fluorocyclopentyl)methylamine | C₉H₁₆FNO | 2-Methoxyethyl | Polar, water-miscible | H303+H313+H333 |
| Butyl[(cyclopentyl)methyl]amine | C₁₀H₂₁N | Cyclopentyl (non-fluor) | Higher basicity, lower metabolic stability | H315, H319 |
Preparation Methods
Alkylation of Amines
One common synthetic route to Butyl[(1-fluorocyclopentyl)methyl]amine is through the nucleophilic substitution (alkylation) of an amine with a suitable fluorocyclopentylmethyl derivative. This method generally involves:
- Starting materials: A primary or secondary amine (e.g., butylamine) and a halogenated or tosylated fluorocyclopentylmethyl intermediate.
- Conditions: Typically carried out in polar aprotic solvents like acetonitrile or dichloromethane, with a base such as potassium carbonate to scavenge the acid byproduct.
- Temperature: Mild heating around 60 °C for 24 hours under inert atmosphere (nitrogen) to promote substitution.
- Workup: After reaction completion, the mixture is concentrated, extracted with organic solvents, dried (e.g., Na2SO4), and purified by flash chromatography on basic alumina or silica gel.
This approach benefits from straightforward reaction setup and relatively high yields, depending on the amine and alkylating agent used. For example, similar alkylations with cyclopentylmethyl tosylates and various amines have yielded products in the 60–90% range.
Reductive Amination
Another versatile method is reductive amination, which involves:
- Starting materials: A fluorocyclopentyl aldehyde or ketone and butylamine.
- Reagents: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).
- Solvent: Typically 1,2-dichloroethane or similar solvents.
- Conditions: Reaction under acidic conditions (e.g., acetic acid) at room temperature or slightly elevated temperatures.
- Outcome: Formation of the secondary amine by condensation of the amine with the aldehyde, followed by reduction of the imine intermediate.
This method allows for the direct formation of the amine linkage with high selectivity and is widely applied for the synthesis of complex amines in medicinal chemistry.
Representative Synthesis Example
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Cyclopentylmethyl 4-methylbenzenesulfonate + Butylamine, K2CO3, MeCN, 60 °C, 24 h | Alkylation of butylamine with tosylated fluorocyclopentylmethyl derivative | 61–90 (varies with amine) |
| 2 | Fluorocyclopentylcarbaldehyde + Butylamine + NaBH(OAc)3, Acetic acid, 1,2-dichloroethane | Reductive amination to form secondary amine | 37–90 (depending on substrate) |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation | Butylamine + fluorocyclopentylmethyl tosylate/halide | K2CO3, MeCN or CH2Cl2 | 60 °C, 24 h, N2 atmosphere | Simple, good yields, scalable | Requires preparation of alkylating agent |
| Reductive Amination | Fluorocyclopentyl aldehyde + butylamine | NaBH(OAc)3, AcOH, 1,2-dichloroethane | Room temp to mild heating | Direct formation, mild conditions | Lower yields sometimes, sensitive to moisture |
Additional Notes
- The fluorocyclopentylmethyl intermediates can be synthesized via fluorination of cyclopentylmethanol derivatives or by selective fluorination techniques, but these preparative details are beyond the scope here.
- Stability of intermediates such as 1-(cyclopentylmethyl)piperazine derivatives can be affected by exposure to air, forming carbamic acids; thus, inert atmosphere handling is recommended during synthesis.
- Analytical data such as NMR, mass spectrometry, and chromatographic purity are critical for confirming the structure and purity of the final amine product.
This detailed overview synthesizes diverse research findings and practical protocols for the preparation of this compound, emphasizing alkylation and reductive amination as the principal synthetic strategies suitable for research and industrial applications.
Q & A
Q. What are the key physicochemical properties of butyl[(1-fluorocyclopentyl)methyl]amine, and how do they influence its reactivity in synthetic applications?
Methodological Answer: Characterize the compound via techniques like NMR (¹H/¹⁹F), GC-MS, and X-ray crystallography to determine steric effects from the fluorocyclopentyl group and electronic effects from the amine moiety. Computational methods (e.g., DFT calculations) can predict pKa, nucleophilicity, and conformational flexibility .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
Methodological Answer: Use a fractional factorial design to test variables like reaction temperature, solvent polarity, and stoichiometry. Monitor intermediates via in-situ IR spectroscopy. Compare yields under basic (e.g., K₂CO₃) vs. acidic conditions to identify optimal pathways .
Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological/environmental samples)?
Methodological Answer: Develop a validated LC-MS/MS protocol with deuterated internal standards. Validate selectivity via spiked recovery experiments and matrix-matched calibration curves. Consider derivatization (e.g., with dansyl chloride) to enhance detectability .
Advanced Research Questions
Q. How does the fluorocyclopentyl substituent impact the compound’s stability under oxidative or hydrolytic conditions, and what mechanisms drive degradation?
Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways. Compare degradation rates to non-fluorinated analogs to isolate fluorine’s electronic effects .
Q. What contradictions exist in reported bioactivity data for this compound, and how can experimental design resolve them?
Methodological Answer: Perform meta-analysis of existing studies to identify confounding variables (e.g., cell line specificity, assay endpoints). Replicate assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) with positive/negative controls. Use Bayesian statistics to quantify uncertainty .
Q. How can researchers model the environmental fate of this compound, particularly its bioaccumulation potential?
Methodological Answer: Apply the EPI Suite™ model to estimate logP, BCF, and persistence. Validate predictions via microcosm studies (soil/water systems) with LC-HRMS quantification. Assess metabolite formation using non-targeted screening .
Q. What role does stereochemistry play in the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Synthesize enantiomers via chiral catalysts and evaluate binding affinities using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Perform molecular docking simulations to map steric clashes/electronic complementarity .
Methodological Considerations for Data Interpretation
- Experimental Design : Use split-plot designs (as in ) to account for hierarchical variables (e.g., reaction scale, analytical batches).
- Data Contradictions : Apply sensitivity analysis to distinguish methodological artifacts from true biological/environmental effects .
- Risk Assessment : Integrate physicochemical data (e.g., Henry’s law constant) with ecotoxicological assays (e.g., Daphnia magna acute toxicity) to prioritize hazards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
